6-Fluoro-2-phenylchroman-4-one
Description
Historical Context of Chromanones in Chemical and Biological Research
Chromanones, and the broader class of chromones, are not new to the scientific community. These oxygen-containing heterocyclic compounds are found in nature as secondary metabolites in various plants. nih.gov Their presence in the plant kingdom has long suggested potential biological activities, prompting extensive research into their properties. nih.gov Over the decades, scientific inquiry has revealed a wide array of biological effects associated with the chromanone scaffold, including antimicrobial, anti-inflammatory, and anticancer properties. acs.org This has established chromanones as a significant area of study in both chemistry and biology.
Significance of the Chromanone Scaffold as a Privileged Structure in Medicinal Chemistry Research
In the field of medicinal chemistry, the chromanone scaffold is recognized as a "privileged structure." nih.govacs.orgcncb.ac.cnrsc.org This term is used to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The versatility of the chromanone core makes it a valuable template for the design and synthesis of novel therapeutic agents. acs.orgcncb.ac.cn Its rigid bicyclic system provides a stable platform for the introduction of various functional groups, allowing for the fine-tuning of pharmacological activity. nih.gov Researchers have leveraged this scaffold to develop compounds targeting a range of diseases, including neurodegenerative disorders, cancer, and infectious diseases. acs.orgcncb.ac.cn
Rationale for Fluorine Substitution in Drug Discovery and Development
The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry. numberanalytics.comnews-medical.net It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.govtcichemicals.com The unique properties of fluorine, such as its high electronegativity and small size, can significantly alter the physicochemical and biological characteristics of a molecule. numberanalytics.comnih.gov
Key advantages of fluorine substitution include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. This can prolong the drug's duration of action. nih.govbenthamscience.com
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. nih.govnih.gov
Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the drug's absorption and distribution. nih.gov
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency. nih.gov
Overview of the Research Landscape for 6-Fluoro-2-phenylchroman-4-one and Related Fluorinated Chromanones
The convergence of the privileged chromanone scaffold and the strategic use of fluorine has led to a growing interest in fluorinated chromanones, including this compound. Research in this area is multifaceted, exploring synthetic methodologies, chemical properties, and a wide range of potential biological applications. researchgate.net Studies have investigated the anticancer, antiviral, and neuroprotective effects of these compounds. researchgate.netresearchgate.net The introduction of fluorine is often aimed at enhancing the inherent biological activities of the parent chromanone structure and improving its drug-like properties. researchgate.netresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C15H11FO2 |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
6-fluoro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
XDQCOYNAAQQMKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for 6-Fluoro-2-phenylchroman-4-one
Traditional methods for the synthesis of the this compound backbone have been refined to improve efficiency and yield. These established routes primarily involve condensation reactions that form the core chromanone structure in a limited number of steps.
One-Pot Condensation Reactions of 2-Hydroxyacetophenones with Benzaldehydes
One of the most straightforward and widely utilized methods for the synthesis of flavanones, including their fluorinated analogs, is the one-pot condensation of a substituted 2-hydroxyacetophenone (B1195853) with a benzaldehyde (B42025) derivative. In the case of this compound, this involves the reaction of 5-fluoro-2-hydroxyacetophenone with benzaldehyde.
This reaction typically proceeds via an initial aldol (B89426) condensation to form a chalcone (B49325) intermediate, which then undergoes an intramolecular Michael addition to yield the flavanone (B1672756). The reaction is often catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol. The process can be summarized in the following reaction scheme:
Reaction Scheme: One-Pot Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 5-Fluoro-2-hydroxyacetophenone | Benzaldehyde | Base (e.g., KOH) | This compound |
While this method is efficient, control of reaction conditions is crucial to minimize the formation of side products.
Polyphosphoric Acid-Promoted Synthetic Approaches
Polyphosphoric acid (PPA) has emerged as an effective catalyst and dehydrating agent for the one-pot synthesis of flavanones. This approach offers a convenient and efficient protocol for the preparation of this compound from 5-fluoro-2-hydroxyacetophenone and benzaldehyde. PPA facilitates both the condensation and the subsequent cyclization steps in a single pot.
A typical procedure involves heating a mixture of the 2-hydroxyacetophenone, benzaldehyde, and PPA. The acidic nature of PPA promotes the reaction, often leading to good yields of the desired product. A study has reported the synthesis of this compound in a 76% yield using this method organic-chemistry.org.
Table of PPA-Promoted Synthesis of this compound
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Yield |
|---|---|---|---|
| 5-Fluoro-2-hydroxyacetophenone | Benzaldehyde | Polyphosphoric Acid (PPA) | 76% |
Stereoselective Synthesis of Fluorinated Chromanones
The introduction of chirality into the chromanone scaffold is of great interest for the development of new therapeutic agents. Consequently, significant research has been directed towards the stereoselective synthesis of fluorinated chromanones.
Enantioselective Organocatalytic Tandem Reactions
Organocatalysis has provided powerful tools for the asymmetric synthesis of complex molecules. Enantioselective organocatalytic tandem reactions have been successfully employed for the synthesis of fluorinated tricyclic chromanones with multiple stereogenic centers. These reactions often involve a Michael addition followed by a cyclization cascade.
For instance, the reaction between a 2-fluorinated 1-(2-hydroxyaryl)-1,3-dione and an α,β-unsaturated aldehyde in the presence of a chiral amine catalyst can afford highly enantioenriched fluorinated tricyclic chromanones. This strategy allows for the construction of complex fused ring systems with excellent stereocontrol researchgate.net. While not a direct synthesis of this compound itself, this methodology demonstrates the potential for creating chiral fluorinated chromanone cores.
Key Features of Enantioselective Organocatalytic Tandem Reactions
| Reaction Type | Key Reactants | Catalyst Type | Stereochemical Outcome |
|---|---|---|---|
| Michael Addition/Cyclization Cascade | Fluorinated 1,3-diones, α,β-Unsaturated aldehydes | Chiral Amines | High enantioselectivity (ee) and diastereoselectivity (dr) |
Asymmetric Catalytic Alkylation of Cyclic α-Fluoro Ketones
Another approach to introduce stereocenters into the chromanone framework is through the asymmetric alkylation of a pre-formed enolate. In the context of this compound, this would involve the deprotonation of 6-fluoro-4-chromanone to form an enolate, followed by an enantioselective alkylation at the C3 position.
While the direct asymmetric alkylation of ketones can be challenging, significant progress has been made using both organocatalysis and transition-metal catalysis. For cyclic ketones, chiral phase-transfer catalysts and organocatalysts such as cinchona alkaloids have been shown to be effective in promoting enantioselective α-alkylation. The development of methods for the asymmetric α-alkylation of cyclic ketones provides a foundation for the stereoselective functionalization of the 6-fluorochromanone scaffold.
Modern Synthetic Strategies for Chromanone Core Elaboration
Beyond the initial synthesis of the chromanone ring system, modern synthetic strategies focus on the late-stage functionalization of the core structure to generate diverse libraries of compounds for biological screening. C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto the chromanone backbone, offering a more atom- and step-economical approach compared to traditional cross-coupling methods that require pre-functionalized substrates.
The chromone (B188151) core, which can be derived from the corresponding chromanone, presents multiple sites for C-H functionalization. The carbonyl group can act as a directing group, enabling site-selective reactions. Various transition-metal-catalyzed C-H activation reactions, including arylation, alkenylation, and amination, have been developed to modify the C2, C3, C5, and C7 positions of the chromone ring. These methodologies allow for the efficient elaboration of the this compound core, providing access to a wide range of novel derivatives.
Examples of Modern Synthetic Strategies for Chromanone Core Elaboration
| Strategy | Position of Functionalization | Catalyst/Reagent | Type of Bond Formed |
|---|---|---|---|
| C-H Arylation | C2, C5 | Palladium, Rhodium | C-C |
| C-H Alkenylation | C5 | Rhodium | C-C |
| C-H Amination | C5 | Rhodium | C-N |
Chemical Derivatization of the Chromanone Ring System
The chromanone scaffold is a "privileged structure," meaning it can serve as a foundation for developing a wide range of biologically active compounds through targeted chemical modifications. nih.gov
Systematic modification of both the benzene (B151609) (Ring A) and the pyranone (Ring B) rings is crucial for exploring structure-activity relationships (SAR).
Ring A (Benzene Moiety) Modification : The benzene ring can be functionalized at positions C-6, C-7, and C-8. The fluorine atom at C-6 in the target compound already influences the electronic properties of the ring. Further modifications can be introduced via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions on appropriately halogenated precursors. For instance, introducing bulky, electron-withdrawing groups at the C-6 and C-8 positions has been shown to be favorable for certain biological activities. nih.govacs.org
Ring B (Pyranone Moiety) Modification : The pyranone ring offers multiple sites for derivatization. The C-2 and C-3 positions are common targets for introducing substituents to alter steric and electronic properties. nih.gov The C-4 carbonyl group can also be modified; however, its reduction to a hydroxyl group or complete removal often leads to a significant loss of biological activity in some contexts, highlighting its importance for target interaction. acs.org
Targeted derivatization allows for the fine-tuning of a molecule's properties.
C-2 Position : This position is critical as it often bears the phenyl group in flavanones. In the case of this compound, modifications to the 2-phenyl ring can be made. For other chromanones, introducing alkyl chains of specific lengths (e.g., three to five carbons) at C-2 has been found to be crucial for potency against certain enzymes. acs.org
C-3 Position : The C-3 position, adjacent to the carbonyl, can be functionalized through various reactions. For example, 3-benzylidene-4-chromanone (B8775485) derivatives can be synthesized, which have shown potential as free radical scavengers. researchgate.net
C-4 Position : The carbonyl at C-4 is often essential for activity, potentially acting as a hydrogen bond acceptor. acs.org
C-6 and C-7 Positions : Substitutions on the benzene ring at these positions can modulate the molecule's interaction with pharmacological targets. researchgate.net According to SAR studies, substitutions at C-6 and C-7 can be critical for developing effective antidiabetic agents. nih.gov
Molecular hybridization involves combining the chromanone scaffold with other pharmacologically active fragments to create a single molecule with potentially enhanced or novel biological activities. nih.govresearchgate.net This strategy aims to leverage the beneficial properties of each component.
Emerging Methodologies in Fluorinated Chromanone Synthesis
The quest for more sustainable and selective synthetic routes has led to the development of novel methodologies for the synthesis of fluorinated chromanones. These approaches aim to overcome the limitations of classical methods, which often require harsh reagents and offer limited control over regioselectivity.
Electrolytic Partial Fluorination Techniques
Electrolytic partial fluorination has emerged as a powerful tool for the direct and selective introduction of fluorine atoms into organic molecules, including chromanone scaffolds. lew.ro This electrochemical approach offers a safer and more controlled alternative to traditional fluorinating agents. lew.ro
Anodic fluorination of chromanone derivatives has been investigated, demonstrating the potential for regioselective fluorination. For instance, the anodic fluorination of spiropyrazoline-5,3'-chroman-4-ones has been studied, revealing that the fluorination can lead to ring-opening products via the formation of benzoyl fluoride (B91410) derivatives. acs.orgnih.gov While this particular study did not focus on the direct fluorination of the chromanone ring at the 6-position, it highlights the reactivity of the chromanone system under electrolytic fluorination conditions and the potential for complex molecular rearrangements.
The mechanism of anodic fluorination typically involves the oxidation of the substrate at the anode to generate a carbocation intermediate, which is then attacked by a fluoride ion. The choice of electrolyte and solvent system is crucial in controlling the outcome of the reaction and minimizing side reactions such as anode passivation. lew.ro For example, solvent systems with low nucleophilicity are often preferred to prevent the formation of unwanted byproducts. lew.ro
| Starting Material | Reagents and Conditions | Product(s) | Key Findings |
| Spiropyrazoline-5,3'-chroman-4-ones | Et4NF·4HF in dimethoxyethane, platinum electrodes, constant current | (5-Pyrazolyl)methyl o-carbomethoxyphenyl ethers | Ring opening of the spiroheterocycle occurs via a benzoyl fluoride intermediate. acs.orgnih.gov |
| Hindered Phenols | Et3N·5HF, anodic fluorination | 4,4-Difluorocyclohexadien-1-one | Demonstrates the applicability of anodic fluorination to phenolic compounds, which are precursors to chromanones. researchgate.net |
Table 1: Examples of Electrolytic Fluorination of Chromanone-Related Scaffolds
Further research is needed to specifically tailor electrolytic partial fluorination techniques for the direct and high-yield synthesis of this compound. However, the existing studies on related structures provide a strong foundation for the future development of this promising methodology.
Visible-Light-Induced Cascade Reactions for Fluorinated Heterocycles
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild and environmentally friendly conditions. mdpi.comacs.org This strategy has been successfully applied to the synthesis of a wide range of fluorinated heterocycles, including chromanone derivatives. rsc.orgnih.govresearchgate.netacs.org
The synthesis of 3-fluoroalkyl-substituted chromone and chroman-4-one derivatives has been achieved through a visible-light-induced cascade radical fluoroalkylation/cyclization of o-hydroxyaryl enaminones or 2-(allyloxy)benzaldehydes. rsc.orgnih.govresearchgate.net These reactions typically employ a photocatalyst, such as fac-Ir(ppy)3, and a fluoroalkyl source, like CF3Br or 1,2-dibromotetrafluoroethane, under blue light irradiation. rsc.orgnih.govresearchgate.net The mechanism involves the generation of a fluoroalkyl radical, which then initiates a cascade of reactions leading to the formation of the fluorinated chromanone ring system.
| Starting Material | Reagents and Conditions | Product | Key Features |
| o-Hydroxyaryl enaminones / 2-(allyloxy)benzaldehydes | CF3Br or 1,2-dibromotetrafluoroethane, fac-Ir(ppy)3, K2HPO4, visible light | 3-Fluoroalkyl-substituted chromone and chroman-4-one derivatives | Utilizes readily available and cost-effective fluoroalkyl sources. rsc.orgnih.govresearchgate.net |
| 2-Fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes | Chiral amine catalyst | Fluorinated tricyclic chromanones | Enantioselective synthesis with excellent stereocontrol. rsc.org |
Table 2: Examples of Visible-Light-Induced Synthesis of Fluorinated Chromanones
These visible-light-induced methods offer several advantages, including the use of a green energy source, broad substrate scope, and the potential for asymmetric synthesis. nih.gov The development of enantioselective organo-tandem reactions, for example, has enabled the synthesis of fluorinated tricyclic chromanones with multiple stereogenic centers in high enantiomeric excess. rsc.org While these examples focus on the introduction of fluorinated substituents at the 3-position, the principles of visible-light-induced cascade reactions could potentially be adapted for the synthesis of chromanones with fluorine substitution on the aromatic ring, such as this compound.
Structure Activity Relationship Sar Studies
Positional Impact of Fluorine Substitution on Bioactivity
The introduction of a fluorine atom into the flavonoid scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. researchgate.net Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.govnih.gov The position of the fluorine substituent is a critical determinant of these effects.
Studies on fluorinated isoflavanones (3-phenylchroman-4-ones) as aromatase inhibitors have highlighted the significance of the fluorine atom's location. For instance, a comparison between 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) and its 8-fluoro positional isomer revealed a substantial difference in inhibitory potency. The 6-fluoro derivative (compound 3e ) was identified as a highly potent aromatase inhibitor with an IC50 value of 0.8 μM, whereas the 8-fluoro analog showed weaker activity. nih.gov This suggests that substitution at the 6-position of the A-ring is more favorable for this particular biological activity.
The enhanced activity of the 6-fluoro isomer can be attributed to several factors. Aromatic fluorination generally increases lipophilicity, which can improve passage through biological membranes and enhance binding to hydrophobic pockets in enzymes. nih.govsci-hub.st Furthermore, the specific placement at the 6-position may facilitate optimal orientation and interaction within the active site of the target enzyme. Molecular docking studies of 6-fluoroisoflavanone have shown potential hydrophobic interactions with the heme porphyrin in the aromatase active site. nih.gov In other flavonoid classes, such as flavones, a 6-fluoro-substituted derivative of tricin (B192558) demonstrated potent activity against cytomegalovirus, further underscoring the potential benefits of fluorine substitution at this position. nih.gov
Table 1: Aromatase Inhibitory Activity of Fluorinated Isoflavanones
| Compound | Structure | IC50 (μM) | Source |
|---|---|---|---|
| 6-Fluoro-3-(pyridin-3-yl)chroman-4-one (3e) | Fluorine at C6, Pyridyl at C3 | 0.8 | nih.gov |
| 6-Fluoroisoflavanone | Fluorine at C6 | >50 | nih.gov |
| 8-Fluoroisoflavanone | Fluorine at C8 | >50 | nih.gov |
Influence of Substituents on Enzyme Inhibitory Activities
Flavonoids, including derivatives of 2-phenylchroman-4-one, are recognized as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. The SAR for this activity reveals that several structural features are crucial for potent inhibition. Generally, an unsaturated C-ring (a C2=C3 double bond) and a 4-keto group are considered essential for significant inhibitory activity. researchgate.netresearchgate.net
The introduction of halogen substituents, including fluorine, onto the flavonoid skeleton has been shown to enhance anti-α-glucosidase activity. nih.gov A study on flavonoid derivatives demonstrated that compounds with bromine, fluorine, methyl, trifluoromethyl, or chlorine groups were more effective inhibitors than the unsubstituted parent compound. The order of inhibitory potency for these substituents was found to be bromine > fluorine > methyl > trifluoromethyl > chlorine. nih.gov This indicates that the electronic properties and size of the substituent play a key role in the interaction with the enzyme.
However, other structural modifications can have a negative impact. The addition of bulky and hydrophobic substituents, such as methoxy (B1213986) (–OMe) or benzyloxy (–OBn) groups, has been observed to decrease α-glucosidase inhibitory activity. tandfonline.com Furthermore, modifications to the hydroxyl (–OH) groups on the A-ring are also generally detrimental to the inhibitory effect. tandfonline.com Conversely, the presence of a hydroxyl group at the 3-position of the C-ring can increase the inhibitory capacity, potentially by facilitating proper binding within the enzyme's active pocket. researchgate.nettandfonline.com
Table 2: α-Glucosidase Inhibitory Activity of Substituted Flavonoid Derivatives
| Compound (Substituent on phenylpropionic acid fraction) | IC50 (μM) | Source |
|---|---|---|
| Bromine | 15.71 ± 0.21 | nih.gov |
| Fluorine | 19.66 ± 0.04 | nih.gov |
| Methyl | 21.55 ± 0.13 | nih.gov |
| Trifluoromethyl | 27.54 ± 0.02 | nih.gov |
| Chlorine | 31.09 ± 0.10 | nih.gov |
| Hydrogen (Unsubstituted) | 42.06 ± 0.08 | nih.gov |
| Acarbose (Control) | 658.26 ± 11.48 | nih.gov |
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. nih.govrsc.org Several naturally occurring flavonoids have been identified as potent and reversible inhibitors of human MAOs. nih.govnih.gov
The SAR studies of flavonoids as MAO inhibitors indicate that the substitution pattern on the A and B rings is crucial for activity and selectivity. For instance, the flavones chrysin (B1683763) and quercetin, and the flavonol myricetin, show potent and selective inhibitory activity towards MAO-A. nih.gov In contrast, the isoflavone (B191592) genistein (B1671435) is a more efficient inhibitor of MAO-B. nih.gov This suggests that the position of the B-ring (at C2 for flavones vs. C3 for isoflavones) influences selectivity.
Key structural features for MAO-A inhibition by flavonoids include:
Hydroxylation Pattern: The presence and location of hydroxyl groups are critical. Quercetin, with hydroxyl groups at positions 3, 5, 7, 3', and 4', is a potent MAO-A inhibitor. nih.gov
Unsaturated C-ring: The C2=C3 double bond in flavones and flavonols appears to be important for MAO-A inhibition.
For MAO-B inhibition, different structural determinants are at play, with isoflavones like genistein showing higher potency. nih.gov While direct studies on 6-Fluoro-2-phenylchroman-4-one as an MAO inhibitor are limited, the general principles suggest that the flavonoid core is a promising scaffold. The introduction of fluorine could further modulate this activity by altering the electronic distribution and binding affinity of the molecule to the enzyme's active site. nih.gov
Table 3: MAO Inhibitory Activity of Selected Flavonoids
| Compound | Flavonoid Class | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Source |
|---|---|---|---|---|
| Chrysin | Flavone (B191248) | 0.25 | >100 | nih.gov |
| Quercetin | Flavonol | 1.52 | 28.39 | nih.gov |
| Myricetin | Flavonol | 9.93 | 59.34 | nih.gov |
| Genistein | Isoflavone | 15.22 | 0.65 | nih.gov |
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.comnih.gov Flavonoids have emerged as promising candidates for cholinesterase inhibition.
The SAR in this area is complex, with the substitution pattern significantly influencing potency. Halogenation of the flavone structure has been shown to be beneficial. A study of synthesized flavone derivatives found that halogenated compounds possessed more potent activity against cholinesterases compared to other derivatives. nih.gov However, the position of the halogen is critical. For example, a fluorine atom at the 7-position of a flavonol glycoside resulted in a reduced or complete loss of inhibitory activity against both AChE and BuChE. nih.gov In contrast, combining a 7-bromo substituent with a 2-(4-chlorophenyl) group led to significant AChE inhibition. nih.gov
Table 4: AChE Inhibitory Activity of Selected Flavonoids
| Compound | IC50 (μM) | Source |
|---|---|---|
| Quercetin | 19.8 | mdpi.com |
| Tiliroside | 23.5 | mdpi.com |
| 3-Methoxy quercetin | 37.9 | mdpi.com |
| Quercitrin | 66.9 | mdpi.com |
| Dehydroevodiamine (Control) | 37.8 | mdpi.com |
Structural Determinants for Antimicrobial Activity
Flavonoids exhibit broad-spectrum antibacterial activity through various mechanisms, including the inhibition of nucleic acid synthesis and cytoplasmic membrane function. benthamdirect.comnih.gov The effectiveness of these compounds as antibacterial agents is strongly influenced by their structural features, particularly the presence of hydrophobic (lipophilic) substituents.
A consistent finding in SAR studies is that increasing the lipophilicity of the flavonoid molecule enhances its antibacterial potency. benthamdirect.comnih.gov This is because increased hydrophobicity facilitates the compound's interaction with and disruption of the bacterial cell membrane, which is a primary target. nih.govmdpi.com
Specific hydrophobic groups that have been shown to boost antibacterial efficacy include:
Prenyl Groups: Prenylation, especially at the C6 or C8 positions of the A-ring, significantly enhances activity against bacteria like Staphylococcus aureus. researchgate.net
Alkyl Chains: The addition of alkyl or alkylamino chains also increases lipophilicity and, consequently, antibacterial action. benthamdirect.comresearchgate.net
Geranyl Groups: Similar to prenylation, the presence of a geranyl group at the C6 position was found to increase antibacterial activity by increasing the compound's lipophilic character. nih.gov
Impact of Azolyl and Benzylidene Derivatization on Antifungal Properties
Derivatization of the chroman-4-one core, particularly at the 3-position, has been a key strategy in the development of novel antifungal agents. The introduction of azole moieties (such as triazoles and imidazoles) and benzylidene groups has shown significant potential in enhancing antifungal efficacy.
Azole antifungals are well-established inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. By incorporating an azole ring into the this compound structure, medicinal chemists aim to create hybrid molecules that leverage this known mechanism. Studies on related chromenol derivatives functionalized with a 1,2,4-triazole (B32235) ring have demonstrated promising antifungal activity. The position of substituents on these hybrid molecules is critical; for instance, placing a 2-(tert-butyl)-2H-chromen-2-ol substituent on the 4th position of the triazole ring was found to be highly beneficial for antifungal potency nih.gov. This suggests that the spatial arrangement and nature of the linkage between the chroman core and the azole ring are pivotal for effective interaction with the fungal target nih.gov.
Benzylidene derivatives, formed by the condensation of chroman-4-ones with benzaldehydes at the 3-position, also exhibit notable antifungal properties. The resulting (E)-3-benzylidene-chroman-4-one structure introduces a conjugated system that can influence the molecule's interaction with biological targets. Research on these compounds has shown fungicidal activity against various Candida species semanticscholar.org. The mechanism is believed to involve disruption of the fungal plasma membrane semanticscholar.org. The substitution pattern on the benzylidene ring further modulates this activity, indicating that electronic and steric factors of the substituent play a role in the compound's ability to interfere with fungal cell integrity.
The following table summarizes the impact of these derivatizations on antifungal activity against selected fungal strains.
| Derivative Type | Key Structural Feature | Fungal Strains | Observed Activity | Putative Mechanism of Action |
| Azolyl-chromanone | 1,2,4-triazole moiety | Candida spp., Aspergillus spp., Trichoderma viride | Potent antifungal activity, often exceeding reference drugs nih.gov. | Inhibition of lanosterol 14α-demethylase (CYP51) nih.gov. |
| Benzylidene-chromanone | (E)-3-benzylidene group | Candida spp. | Fungicidal activity semanticscholar.org. | Disruption of the fungal plasma membrane semanticscholar.org. |
SAR in Relation to Anti-inflammatory and Antioxidant Potential
The flavonoid scaffold is renowned for its antioxidant and anti-inflammatory properties. The SAR for these activities is well-documented and is largely dependent on the arrangement and number of hydroxyl groups and other key structural features on the chroman rings.
The antioxidant activity of flavonoids stems from their ability to scavenge free radicals and chelate metal ions researchgate.net. This capacity is significantly influenced by the substitution pattern, especially of hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals irb.hr. Key structural requirements for potent antioxidant activity include:
A catechol (o-dihydroxy) group on the B-ring: This feature is considered essential for effective radical scavenging irb.hrmdpi.com.
A 2,3-double bond in conjugation with a 4-oxo group: This configuration enhances electron delocalization, which stabilizes the resulting flavonoid radical irb.hr. Saturation of this bond, as seen in flavanones (chroman-4-ones), can lead to a decrease in antioxidant potential compared to their flavone counterparts irb.hr.
Hydroxyl groups at the 3 and 5 positions: The presence of these groups, particularly the 3-OH group, further contributes to radical scavenging capacity researchgate.netirb.hr.
Anti-inflammatory activity is often linked to antioxidant potential, as reactive oxygen species (ROS) are key mediators in inflammatory pathways. Flavonoids can modulate inflammatory responses by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases, and by affecting signaling pathways such as NF-κB nih.govresearchgate.net. The structural features that enhance antioxidant activity, particularly the B-ring catechol structure, are also important for anti-inflammatory effects nih.gov. The position of hydroxyl groups on the A-ring also plays a role; for example, a study comparing 6,3´,4´-trihydroxyflavone and 7,3´,4´-trihydroxyflavone found differences in their ability to suppress inflammatory mediators like nitric oxide (NO) and interleukin-1β (IL-1β) nih.gov.
Importance of Specific Functional Groups for Superoxide (B77818) Anion Scavenging
The superoxide anion (O₂⁻) is a primary ROS, and its effective scavenging is a key measure of antioxidant activity. The structural features of flavonoids that govern their ability to scavenge superoxide anions are specific. Numerous studies have confirmed that flavonoids can potently scavenge superoxide anions researchgate.net.
Structural Factors Modulating Anticancer Activity and Cellular Selectivity
The 2-phenylchroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the basis for many compounds with significant anticancer activity. Modifications to this core structure can profoundly affect its cytotoxicity and selectivity against cancer cell lines.
The anticancer effects of flavonoids are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key kinases involved in tumorigenesis mdpi.comresearchgate.net. The SAR for anticancer activity highlights several important structural elements:
The 2,3-double bond: The presence of an unsaturated bond between C2 and C3, as in flavones, appears to be important for the anticancer activity of some derivatives scispace.com.
Hydroxylation Pattern: The number and position of hydroxyl groups are crucial. For example, 5,6-dihydroxyflavone (B183487) has demonstrated anticancer activity nih.govresearchgate.net. Trihydroxyflavones have also been studied, with results indicating that the substitution pattern is more critical than the antioxidant capacity for predicting anticancer effects mdpi.com.
Substitution at the 3-position: The presence of a hydroxyl group at the 3-position (in flavonols) often leads to higher cytotoxic activity compared to the corresponding flavones lacking this group who.int.
Effects of Aromatic and Cyclic Substitutions
The introduction of various aromatic and cyclic substituents onto the flavone backbone can significantly enhance anticancer potency and selectivity.
Halogen substitution, particularly with chlorine or fluorine, on the phenyl B-ring has been shown to increase cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) who.int. For instance, a halogen-containing flavone was found to be the most active in a series tested against these cell lines who.int. Similarly, the introduction of a methyl group can also enhance anticancer activity who.int.
The following table summarizes the effects of different substitutions on anticancer activity.
| Substitution Type | Position | Effect on Anticancer Activity | Example Cell Lines |
| Halogen (e.g., Cl) | B-ring | Increased cytotoxicity who.int. | HeLa, MCF-7, NIH 3T3 who.int. |
| Methyl group | B-ring | Increased cytotoxicity who.int. | HeLa, MCF-7, NIH 3T3 who.int. |
| Heterocyclic rings (e.g., Triazole, Thiadiazole) | Varies | Moderate to high inhibitory activity semanticscholar.org. | Estrogen-dependent breast cancer cells semanticscholar.org. |
| Hydroxyl group | 3-position | Generally higher activity than flavones who.int. | HeLa, MCF-7, NIH 3T3 who.int. |
Comparative SAR with Related Scaffolds and Isosteric Analogues
Understanding the SAR of this compound is enhanced by comparing it with related scaffolds and isosteric analogues, where one atom or group of atoms is replaced by another with similar properties. A key isosteric analogue of the chroman-4-one core is the thiochroman-4-one , where the oxygen atom at the 1-position is replaced by a sulfur atom.
This bioisosteric replacement of oxygen with sulfur can lead to significant changes in biological activity. Thiochroman-4-one derivatives have been investigated for various therapeutic applications, including leishmanicidal and anticancer activities researchgate.net. The sulfur atom, being larger and less electronegative than oxygen, alters the geometry and electronic distribution of the heterocyclic ring, which can affect receptor binding and metabolic stability. For example, the 4H-thiochromen-4-one 1,1-dioxide core has shown high activity against intracellular amastigotes of Leishmania researchgate.net. Furthermore, both chroman and thiochroman (B1618051) derivatives have been noted for their potential in treating breast cancer due to antiestrogenic activities researchgate.net.
Comparing flavanones (2,3-dihydroflavones) with their unsaturated counterparts, flavones, also provides valuable SAR insights. As mentioned previously, the C2-C3 double bond in flavones is often associated with stronger antioxidant and anticancer activities due to enhanced electronic conjugation irb.hrscispace.com. The saturated C2-C3 bond in the chroman-4-one (flavanone) scaffold results in a non-planar structure, which can be advantageous for specific receptor interactions, even if it reduces radical scavenging capacity. The choice between a flavone and a flavanone (B1672756) scaffold thus depends on the specific therapeutic target and desired mechanism of action.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic behavior of molecules. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic structure and associated properties of a compound.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. warwick.ac.uk It is based on the principle that the properties of a molecule can be determined from its electron density. DFT is widely employed to calculate a variety of molecular properties, including optimized geometry, vibrational frequencies, and energies. nih.govnih.gov Furthermore, DFT-derived parameters can offer insights into the chemical reactivity of a molecule. mdpi.com
A comprehensive review of scientific literature indicates that specific Density Functional Theory (DFT) studies focused on the molecular properties and reactivity of 6-Fluoro-2-phenylchroman-4-one have not been published. Such studies would be valuable for understanding how the fluorine substituent at the 6-position influences the geometry and electronic characteristics of the chromanone core.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net This analysis is frequently used to predict the potential bioactive nature of compounds. wikipedia.org
Specific Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound is not available in the current scientific literature. A dedicated FMO analysis could help predict its reactivity and potential as a bioactive agent by quantifying its electron-donating and accepting capabilities.
Natural Bond Orbital (NBO) analysis is a computational technique that interprets a complex molecular wavefunction in terms of localized, intuitive chemical concepts like bonds, lone pairs, and core orbitals. taylorandfrancis.comfaccts.de This method is particularly useful for studying intramolecular and intermolecular interactions, including charge transfer (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. aimspress.com The stabilization energy associated with these interactions provides a quantitative measure of charge delocalization and molecular stability. taylorandfrancis.com
There are no published studies that perform a Natural Bond Orbital (NBO) analysis specifically on this compound to determine its charge transfer characteristics. Such an analysis would clarify the nature of bonding and the extent of electronic delocalization within the molecule.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. wolfram.comresearchgate.net MEP maps are valuable for predicting how a molecule will interact with other molecules and biological receptors.
A specific Molecular Electrostatic Potential (MEP) map for this compound has not been reported in the reviewed literature. An MEP analysis would visually represent the electrophilic and nucleophilic sites of the molecule, offering clues about its intermolecular interaction patterns.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov
QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. ynu.edu.cnresearchgate.net 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), consider the 3D structure of molecules and calculate steric and electrostatic fields around them to correlate with biological activity. nih.govnih.gov Both approaches are instrumental in drug design and lead optimization. nih.gov
No 2D or 3D-QSAR models specifically developed for or including this compound for activity prediction are present in the scientific literature. The development of such models would require a dataset of structurally related compounds with measured biological activity to establish a predictive relationship.
Statistical Validation and Applicability Domain Assessment
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or properties of chemical compounds based on their molecular structures. For a QSAR model to be considered reliable for regulatory purposes or to guide further research, it must undergo rigorous statistical validation and its applicability domain (AD) must be clearly defined. nih.govmdpi.combohrium.com The AD represents the chemical space of compounds for which the model is expected to make reliable predictions. nih.govmdpi.comresearchgate.net
The validation of a QSAR model involves assessing its goodness-of-fit, robustness, and predictivity. mdpi.com These are typically evaluated using internal validation techniques (like cross-validation) and external validation on an independent set of compounds. nih.gov The AD can be defined using several approaches, including methods based on the range of descriptors in the training set (e.g., Bounding Box), geometric methods, or distance-based approaches. mdpi.com This ensures that predictions for a new compound, such as this compound, are considered trustworthy only if the compound falls within the defined AD of the model. mdpi.com
As of the current literature, specific QSAR models focused exclusively on this compound and its derivatives, complete with detailed statistical validation and a defined applicability domain, have not been extensively reported. The development of such models would be a crucial step in systematically predicting its activity across various biological targets and guiding the synthesis of new analogues with improved properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for predicting the binding affinity and understanding the interaction patterns between a potential drug molecule and its biological target.
Molecular docking simulations have been employed to predict the binding affinities of flavonoids, the class of compounds to which this compound belongs, with several key biological macromolecules. While specific docking studies for this compound against all the listed targets are not available in the literature, data on related flavones and flavanones provide valuable insights into its potential interactions.
Cyclooxygenase (COX): The COX enzymes are key targets in the management of inflammation. japer.injaper.in Molecular docking studies on various flavonoids have shown favorable binding energies with the COX-2 isoenzyme. nih.gov For instance, the parent compound flavanone (B1672756) has been shown to interact robustly with the COX-2 active site. These studies suggest that flavonoids can serve as a scaffold for designing new COX-2 inhibitors. japer.injaper.in The binding affinities of this compound would be influenced by the presence of the fluorine atom, which can alter electronic properties and form specific interactions. fu-berlin.de
Mpro of SARS-CoV-2: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.gov Docking studies have been performed on numerous compounds to identify potential Mpro inhibitors. nih.govnih.gov While specific data for this compound is limited, the general class of flavonoids has been investigated as potential inhibitors of SARS-CoV-2 Mpro. mdpi.com
Sigma (σ) Receptors: The σ1 and σ2 receptors are involved in various neurological functions and are targets for neuropsychiatric and neurodegenerative diseases. mdpi.comnih.govnih.gov Virtual screening and docking protocols have been developed to identify novel high-affinity ligands for the σ1 receptor. mdpi.comnih.gov The potential binding of this compound to these receptors remains an area for future investigation.
NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a glutamate (B1630785) receptor and ion channel protein found in nerve cells that is crucial for synaptic plasticity and memory. indexcopernicus.com Its dysregulation is implicated in various neurological disorders. indexcopernicus.comnih.gov Computational studies targeting the glycine (B1666218) or glutamate binding sites are essential for designing new modulators. indexcopernicus.com The interaction of this compound with the NMDA receptor has not yet been reported.
For other specified targets such as CAD, BHK, IDE, HIF-α, and p53, molecular docking studies involving this compound have not been found in the reviewed scientific literature.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound | Affinity of Reference (kcal/mol) |
|---|---|---|---|---|
| Flavanone | COX-2 | -8.0 to -10.0 (Estimated Range) | Celecoxib | ~ -11.0 |
| Flavonoid | SARS-CoV-2 Mpro | -6.0 to -9.0 (Estimated Range) | N3 Inhibitor | ~ -7.5 |
Understanding the specific amino acid residues that a ligand interacts with in a protein's binding site is fundamental for structure-based drug design.
COX-2: The active site of COX-2 contains critical amino acid residues that are essential for its catalytic activity. Docking studies of flavonoids have identified key interactions. Notably, hydrogen bonds are often observed with residues such as Tyrosine 385 (Tyr385) and Serine 530 (Ser530). nih.gov Hydrophobic interactions with residues like Valine 349 (Val349) and Leucine 352 (Leu352) also contribute to the stability of the ligand-protein complex. japer.injaper.in For this compound, the chroman-4-one core would be expected to form similar interactions, with the fluorine atom potentially engaging in additional halogen or polar interactions.
Mpro of SARS-CoV-2: The substrate-binding site of Mpro is located in a cleft between the enzyme's domains I and II. nih.gov The catalytic dyad consists of Cysteine 145 (Cys145) and Histidine 41 (His41). Many inhibitors form hydrogen bonds with backbone atoms of residues like Glycine 143 (Gly143) and Glutamate 166 (Glu166). nih.gov The phenyl ring of a ligand like this compound could potentially form a π–π stacking interaction with the imidazole (B134444) ring of His41. nih.gov
| Target Protein | Key Residues | Interaction Type |
|---|---|---|
| COX-2 | Tyr385, Ser530, Arg120 | Hydrogen Bonding |
| Val349, Leu352, Tyr348 | Hydrophobic Contacts | |
| SARS-CoV-2 Mpro | His41, Phe140, Glu166 | Hydrogen Bonding |
| His41 | π–π Stacking |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and protein-ligand complexes over time. nih.gov This technique is used to assess the stability of a docked ligand in the binding pocket and to understand the dynamic behavior of the system. nih.gov
The stability of a protein-ligand complex during an MD simulation is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand relative to their initial positions. researchgate.net A stable complex is typically characterized by a low and converging RMSD value over the simulation time, often within 1-3 Å for the protein backbone. researchgate.net
Another important metric is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. researchgate.net Higher RMSF values indicate more flexible regions of the protein, such as loops, while lower values correspond to more rigid structures like alpha-helices and beta-sheets. researchgate.net
To date, specific MD simulation studies detailing the stability and dynamics of a this compound complex with any of the aforementioned biological targets have not been published. Such studies would be invaluable to confirm the stability of docking poses and to refine the understanding of its binding mode. For example, a 100 ns MD simulation could reveal whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained in a dynamic, solvated environment. nih.gov
MD simulations can also reveal important conformational changes in the protein upon ligand binding, which may be critical for its biological function. nih.gov These simulations can elucidate how a ligand might induce or stabilize a particular protein conformation. Furthermore, advanced MD simulation techniques can be used to estimate the residence time of a ligand in the binding pocket, which is a key parameter for drug efficacy.
There is currently no published data from molecular dynamics simulations on the specific conformational changes induced by this compound in its potential target proteins, nor has its residence time been evaluated. These investigations would provide a more profound understanding of its mechanism of action and its potential as a therapeutic agent.
In Silico Prediction of Biological Activities and Molecular Targets
In silico methodologies have emerged as indispensable tools in modern drug discovery, offering rapid and cost-effective means to predict the biological profiles of novel chemical entities. For this compound, a fluorinated derivative of the flavanone scaffold, computational studies are pivotal in elucidating its potential pharmacological activities and identifying its molecular targets. These theoretical investigations encompass a range of techniques, including the prediction of broad biological activity spectra and molecular docking simulations to understand protein-ligand interactions at an atomic level.
While specific computational analyses for this compound are not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally analogous fluoro-flavonoid compounds. These related molecules, which share the core phenylchroman structure with fluorine substitution, have been the subject of comprehensive in silico evaluations, including the Prediction of Activity Spectra for Substances (PASS). The findings from these studies provide a strong predictive foundation for understanding the potential biological landscape of this compound.
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its structural formula. The output is a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). A higher Pa value (typically > 0.7) suggests a high likelihood that the compound will exhibit that particular activity experimentally researchgate.net.
Comprehensive in silico investigations have been conducted on a series of fluoro-flavonoid compounds, which serve as close structural analogs to this compound researchgate.net. These studies utilize PASS to predict a wide array of pharmacological activities and biochemical mechanisms. The predictions for these related compounds suggest that the fluoro-flavonoid scaffold is likely to interact with multiple biological targets, indicating a rich and diverse pharmacological potential.
Based on these analogous studies, the predicted biological activities for fluoro-flavonoids include potential roles as antineoplastic agents, enzyme inhibitors, and modulators of various signaling pathways. The presence of the fluorine atom is known to alter the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins and improving its metabolic stability mdpi.com.
The table below summarizes the key predicted biological activities for fluoro-flavonoid analogs based on PASS predictions. These predictions offer a putative functional profile for this compound.
| Predicted Biological Activity | Probability to be Active (Pa) | Description of Potential Mechanism/Target |
|---|---|---|
| Antineoplastic | > 0.7 | Potential to inhibit the growth and proliferation of cancer cells. Molecular docking studies on related fluoro-flavones have identified Aurora Kinase B as a potential target nih.gov. |
| Kinase Inhibitor | > 0.7 | Inhibition of various protein kinases involved in cell signaling pathways critical for cell cycle regulation and survival nih.gov. |
| CYP450 Substrate/Inhibitor | Variable | Interaction with Cytochrome P450 enzymes, suggesting a role in drug metabolism pathways. |
| Antioxidant | > 0.5 | Potential to scavenge free radicals and reduce oxidative stress, a common feature of flavonoid compounds nih.gov. |
| Anti-inflammatory | > 0.5 | Possible modulation of inflammatory pathways. Flavonoids are known to possess anti-inflammatory properties acs.org. |
Further computational studies on fluoro-flavonoid derivatives have employed molecular docking to identify specific protein targets. For instance, investigations into the anti-lung cancer potential of these compounds identified strong binding affinities towards targets such as HER2, HPGDS, and KEAP1 researchgate.net. Specifically, a compound designated as analog 11 in one study showed a stable interaction with the HER2 protein target, suggesting its potential as a targeted anti-cancer agent researchgate.net. Another study identified 6-Fluoro, 3'-Hydroxyflavone as having a high binding affinity for Aurora Kinase B, a protein involved in cell division nih.gov. These findings highlight the utility of in silico approaches in generating hypotheses about the molecular mechanisms of action for compounds like this compound, guiding further experimental validation.
Mechanistic Investigations at the Molecular and Cellular Level Preclinical Focus
Biochemical Mechanism of Enzyme Inhibition
The functional effects of many therapeutic compounds are rooted in their ability to modulate the activity of specific enzymes. Flavonoids, including 2-phenylchroman-4-one derivatives, are known to interact with various enzymes, and the introduction of a fluorine atom can significantly enhance these interactions. The fluorine group's high electronegativity and ability to form strong bonds can increase the molecule's binding affinity for its enzymatic target. nih.gov
Kinetic studies are crucial for characterizing the precise nature of enzyme inhibition. Mixed inhibition is a mechanism where an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site separate from the active site where the substrate binds. wikipedia.org This type of inhibition affects both the enzyme's maximum velocity (Vmax) and its substrate affinity (Km). wikipedia.orgyoutube.com
While specific kinetic analyses for 6-Fluoro-2-phenylchroman-4-one are not extensively detailed in the available literature, studies on structurally similar fluorinated chromanones provide valuable insights. For instance, a related compound, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) (an isoflavanone), has been identified as a potent inhibitor of the enzyme aromatase, which is a key target in hormone-dependent breast cancer. nih.gov This inhibition is crucial as aromatase catalyzes the final step in estrogen biosynthesis. nih.gov The inhibitory power of this compound highlights the potential of the fluorinated chromanone scaffold in enzyme modulation.
The table below summarizes the inhibitory activity of this related fluorinated isoflavanone against aromatase.
| Compound | Target Enzyme | IC50 Value (µM) |
| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | Aromatase | 0.8 nih.gov |
This data for a related isoflavanone suggests that the 6-fluoro-chromanone structure is a promising backbone for developing potent enzyme inhibitors.
Molecular Mechanisms of Anticancer Activity
The anticancer properties of flavonoids are often multifactorial, involving the modulation of numerous cellular processes that are dysregulated in cancer. nih.govencyclopedia.pub These compounds can influence signaling pathways that control cell growth, proliferation, and programmed cell death (apoptosis). nih.govmdpi.com
Research on various flavonoids indicates their ability to interact with a wide array of molecular targets within cancer cells. researchgate.net These interactions can disrupt the signaling cascades that cancer cells rely on for survival and metastasis. The presence of a fluorine atom on the chromanone structure is believed to enhance lipophilicity, which may facilitate the compound's ability to cross biological membranes and engage with these intracellular targets.
Key signaling pathways and targets potentially modulated by compounds like this compound include:
Protein Kinases: Many flavonoids are known to inhibit protein kinases, which are crucial regulators of cell signaling pathways that are often hyperactivated in cancer. encyclopedia.pubresearchgate.net
NF-κB Pathway: The NF-κB signaling pathway is a critical mediator of inflammation, which is closely linked to cancer development. Flavonoids have been shown to suppress this pathway, thereby reducing inflammatory responses that promote tumor growth. nih.govresearchgate.net
PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. Inhibition of the PI3K/AKT/survivin signaling pathway by flavonoids can lead to the induction of apoptosis in cancer cells. mdpi.com
The table below outlines some of the potential molecular targets for flavonoids, which may be relevant to the activity of this compound.
| Target Category | Specific Examples | Potential Effect on Cancer Cells |
| Protein Kinases | PI3K, AKT, MAPK, EGFR | Inhibition of proliferation and survival signaling mdpi.comresearchgate.net |
| Transcription Factors | NF-κB, AP-1 | Suppression of inflammation and invasion researchgate.netnih.gov |
| Cell Cycle Regulators | Cyclin-dependent kinases (CDKs) | Induction of cell cycle arrest encyclopedia.pub |
| Apoptosis Regulators | Bcl-2 family proteins, Caspases | Promotion of programmed cell death mdpi.com |
Mitochondria are central to cellular metabolism and are key regulators of apoptosis. nih.gov Many cancer cells exhibit mitochondrial dysfunction, which can be exploited as a therapeutic target. nih.govnih.gov A common mechanism of anticancer compounds is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov
The collapse of the mitochondrial membrane potential is a critical event that can trigger the apoptotic cascade. nih.gov Studies on related naphthoquinone compounds, such as 2-Phenyl-beta-lapachone, have shown they can induce a decrease in the mitochondrial membrane potential. nih.gov This disruption impairs the cell's energy production and initiates the release of pro-apoptotic factors from the mitochondria into the cytoplasm. researchgate.netnih.gov This suggests that a similar mechanism could be at play for this compound, making the mitochondrion a key target for its cytotoxic effects.
Apoptosis, or programmed cell death, is a tightly regulated process that is often evaded by cancer cells. A primary mechanism for inducing apoptosis is through the intrinsic, or mitochondrial, pathway. nih.gov This pathway is controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govnih.gov
The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.govresearchgate.net An increase in this ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of key pro-apoptotic factors. nih.govnih.gov Flavonoids have been shown to induce apoptosis by upregulating the expression of Bax and downregulating Bcl-2. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol. mdpi.comnih.gov Once in the cytosol, cytochrome c associates with other proteins to form the apoptosome, which activates caspases and executes the apoptotic program. mdpi.commdpi.com
| Apoptotic Factor | Role in Apoptosis | Effect of Flavonoid Treatment |
| Bcl-2 | Anti-apoptotic; prevents mitochondrial pore formation | Downregulation mdpi.comnih.gov |
| Bax | Pro-apoptotic; promotes mitochondrial pore formation | Upregulation mdpi.comnih.govnih.gov |
| Bax/Bcl-2 Ratio | Determines cell susceptibility to apoptosis | Increased nih.govresearchgate.netnih.gov |
| Cytochrome c | Released from mitochondria; activates caspases | Release into cytosol is promoted mdpi.comnih.gov |
While often associated with antioxidant properties, flavonoids can also exhibit a pro-oxidant effect, particularly at higher concentrations within cancer cells. mdpi.com This dual activity is significant, as cancer cells, due to their altered metabolism, often exist in a state of increased intrinsic oxidative stress, making them more vulnerable to further ROS insults. mdpi.com
The generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, can overwhelm the cancer cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death. nih.govresearchgate.net This induction of oxidative stress can be a key mechanism of anticancer activity. nih.govresearchgate.netmdpi.com By increasing ROS levels, this compound may push cancer cells past a toxic threshold, leading to apoptosis. mdpi.com This mechanism highlights a sophisticated strategy where the compound exploits the existing biochemical vulnerabilities of malignant cells.
Impact on Glutathione (GSH) Concentrations
The effect of this compound on intracellular glutathione (GSH) concentrations is an area of interest due to the critical role of GSH in cellular antioxidant defense and detoxification. While direct studies on this specific compound are not available, research on the broader class of flavonoids provides insights into potential mechanisms.
Flavonoids have been shown to modulate GSH levels through various mechanisms. Some flavonoids, such as quercetin and kaempferol, have been found to increase intracellular GSH levels. researchgate.netnih.gov This is often achieved by upregulating the expression of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH synthesis. researchgate.net The proposed mechanism involves the activation of the antioxidant response element (ARE) in the promoter region of the gene encoding this enzyme. researchgate.net
Conversely, other flavonoids have been reported to cause a depletion of intracellular GSH. frontiersin.org This can occur through the formation of flavonoid-GSH conjugates, a reaction that can be catalyzed by glutathione S-transferases. The extent of GSH depletion can be influenced by the specific chemical structure of the flavonoid and the cell type being studied. frontiersin.org For instance, certain hydroxychalcones have been shown to be potent inducers of GSH depletion in some cancer cell lines. frontiersin.org
Below is a summary of the observed effects of different flavonoids on GSH levels in preclinical models.
| Flavonoid Class | Example Compound(s) | Observed Effect on GSH | Potential Mechanism |
| Flavonol | Quercetin, Kaempferol | Increase | Upregulation of γ-glutamylcysteine synthetase |
| Flavanone (B1672756) | Naringenin | No significant change | - |
| Chalcone (B49325) | 2'-Hydroxychalcone | Decrease | Formation of flavonoid-GSH conjugates |
The impact of this compound on GSH concentrations remains to be determined experimentally. The presence of the fluorine atom at the 6-position could influence its reactivity and interaction with cellular components involved in GSH homeostasis.
Influence on Cell Cycle Arrest and Autophagy
The ability of flavonoids and related chroman-4-one derivatives to influence cell cycle progression and induce autophagy is a significant area of preclinical research, particularly in the context of cancer. nih.govnih.govmdpi.com
Cell Cycle Arrest: Numerous studies have demonstrated that various flavonoids can induce cell cycle arrest at different phases, including G1, S, and G2/M, in cancer cell lines. researchgate.netnih.gov The specific phase of arrest often depends on the chemical structure of the flavonoid and the cellular context. For example, some flavonoids have been shown to downregulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. researchgate.net
Autophagy: Autophagy is a cellular process involving the degradation of cellular components through the lysosomal pathway. Flavonoids have been shown to induce autophagy in various cancer cell models. nih.govnih.gov The induction of autophagy by flavonoids can occur through the modulation of several signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. nih.gov Autophagy can have a dual role in cancer, either promoting cell survival or contributing to cell death. The outcome of flavonoid-induced autophagy is often context-dependent. nih.gov
The following table summarizes the effects of representative flavonoids on cell cycle and autophagy.
| Flavonoid | Cell Line | Effect on Cell Cycle | Effect on Autophagy |
| Quercetin | Human hepatoma HepG2 | S and G2/M arrest | Induction |
| Apigenin | Various cancer cells | G2/M arrest | Induction |
| Genistein (B1671435) | Various cancer cells | G2/M arrest | Induction |
The potential for this compound to induce cell cycle arrest and autophagy is a plausible area of investigation based on the activities of its structural analogs.
Mechanisms Underlying Antimicrobial Effects
The antimicrobial properties of flavonoids and their derivatives have been widely reported. The introduction of a fluorine atom into the flavonoid scaffold can, in some cases, enhance this activity. While the specific antimicrobial mechanisms of this compound have not been detailed, studies on related compounds point to several potential modes of action.
Dissipation of Bacterial Membrane Potential
A key mechanism by which some flavonoids exert their antimicrobial effects is through the disruption of the bacterial cell membrane. This can involve the dissipation of the membrane potential, which is crucial for bacterial energy production and other essential cellular functions. Flavonoids can interact with the lipid bilayer of the bacterial membrane, leading to increased permeability and a loss of the proton motive force.
Inhibition of Macromolecular Biosynthesis
Flavonoids have been shown to inhibit the synthesis of essential bacterial macromolecules, including nucleic acids and proteins. Some flavonoids can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. Inhibition of protein synthesis has also been observed, potentially through interactions with bacterial ribosomes.
The following table outlines the potential antimicrobial mechanisms of flavonoids.
| Mechanism | Description |
| Membrane Disruption | Increased permeability and dissipation of membrane potential. |
| Enzyme Inhibition | Inhibition of key enzymes such as DNA gyrase. |
| Inhibition of Biosynthesis | Interference with nucleic acid and protein synthesis. |
The fluorine substituent in this compound may enhance its ability to penetrate bacterial cell membranes, potentially contributing to its antimicrobial activity.
Cellular Modes of Action in Neurodegenerative Models
The potential neuroprotective effects of flavonoids are an active area of research, with a particular focus on their ability to interfere with the pathological processes underlying neurodegenerative diseases such as Alzheimer's disease.
Inhibition of Protein Aggregation (e.g., Amyloid-β)
A hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic oligomers and fibrils. A significant body of preclinical evidence suggests that various flavonoids can inhibit the aggregation of Aβ. The mechanisms of inhibition are thought to involve direct binding of the flavonoid to Aβ monomers or oligomers, thereby preventing their assembly into larger aggregates. This interaction can stabilize non-toxic conformations of Aβ or redirect the aggregation pathway towards the formation of non-toxic, off-pathway aggregates.
Studies have shown that the structural features of flavonoids, such as the number and position of hydroxyl groups, can influence their Aβ anti-aggregation activity. While direct evidence for this compound is not available, its core 2-phenylchroman-4-one structure is common to many flavonoids that have demonstrated this inhibitory effect.
The following table provides examples of compounds that have been shown to inhibit Aβ aggregation.
| Compound Class | Example Compound | Effect on Aβ Aggregation |
| Flavonol | Quercetin | Inhibition |
| Phenylindane | Phenylindane (from coffee) | Inhibition |
| Penicillins | Benzylpenicillin | Inhibition |
The potential for this compound to inhibit Aβ aggregation warrants further investigation, given the promising results observed with other members of the flavonoid family.
Investigation of Specific Molecular and Cellular Targets (Preclinical Focus)
Preclinical research into the molecular and cellular targets of this compound and its close structural analogues has begun to elucidate the mechanisms underlying their biological activities. These investigations have primarily focused on their potential as anticancer and antiviral agents, revealing interactions with specific enzymes and cellular pathways.
Derivatives of the 2-phenylchroman-4-one scaffold, the core structure of this compound, have been identified as having antiviral properties. Specifically, certain derivatives have demonstrated activity against the Middle East respiratory syndrome coronavirus (MERS-CoV) in cellular screening assays using Vero cells. nih.gov While the precise molecular target for this antiviral action was not specified in the initial screenings, the studies confirmed the ability of these compounds to inhibit viral replication. nih.gov
In the context of oncology, a significant area of investigation for fluoro flavone (B191248) analogues has been their interaction with protein kinases. nih.gov One such target is Aurora Kinase B, a key enzyme involved in cell division. nih.gov Overexpression of Aurora Kinase B is linked to tumorigenesis, making it a viable target for anticancer therapies. nih.gov Molecular docking and dynamics studies have suggested that fluoro flavone analogues can bind to and potentially inhibit Aurora Kinase B, thereby disrupting cancer cell proliferation. nih.gov
Another enzyme target identified for flavone analogues is steroid sulfatase (STS). researchgate.net STS is involved in the biosynthesis of steroid hormones, and its inhibition is a therapeutic strategy for hormone-dependent cancers. researchgate.net Studies on fluorinated flavone derivatives have shown their potential to inhibit STS activity in vitro. researchgate.net
The broader class of flavonoids, to which this compound belongs, is known to interact with a multitude of cellular targets. Their mechanisms of action often involve the scavenging of free radicals and modulation of various signaling pathways. nih.gov
The following table summarizes the key preclinical findings regarding the molecular and cellular targets of this compound and its analogues.
| Compound Class | Molecular/Cellular Target | Experimental Model | Key Findings | Reference |
| 2-phenylchroman-4-one derivatives | MERS-CoV replication | Vero cells | Inhibition of viral replication. | nih.gov |
| Fluoro flavone analogues | Aurora Kinase B | In silico (molecular docking and dynamics) | Potential binding and inhibition of the enzyme. | nih.gov |
| Fluorinated flavone analogues | Steroid Sulfatase (STS) | In vitro enzyme assay | Inhibition of STS activity. | researchgate.net |
Preclinical Biological Evaluation
Assessment of Antioxidant Activity
No specific studies evaluating the antioxidant activity of 6-Fluoro-2-phenylchroman-4-one through standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays were identified. Generally, the flavonoid and chromone (B188151) classes of compounds are known to possess antioxidant properties, which are often attributed to their chemical structure, including the presence and position of hydroxyl and other functional groups. nih.govnih.govrasayanjournal.co.in The fluorine substituent at the 6-position of the chroman-4-one core would likely influence its electronic properties and, consequently, its antioxidant potential, but specific experimental data is required for confirmation.
Evaluation of Anti-inflammatory Properties
There is a lack of specific research on the anti-inflammatory properties of this compound. Studies on related 2-phenyl-4H-chromen-4-one derivatives have shown potential to downregulate pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro. nih.govnih.gov The investigation into whether this compound exhibits similar anti-inflammatory effects by inhibiting these pathways has not been reported in the available literature.
Anticancer Activity in In Vitro Cell Line Models
While the anticancer potential of various fluorinated compounds and chromanone derivatives has been explored doi.orgnih.govnih.govmdpi.com, specific data on the activity of this compound is not available.
Antiproliferative and Cytotoxic Effects Against Various Human Cancer Cell Lines (e.g., colorectal cancer, T-lymphocytes, leukemia)
No studies were found that specifically report the antiproliferative or cytotoxic effects (e.g., IC50 values) of this compound against human colorectal cancer, T-lymphocyte, or leukemia cell lines. Research on other flavanone (B1672756) and chromanone derivatives has indicated a range of cytotoxic activities against various cancer cell lines. mdpi.comnih.govresearchgate.netingentaconnect.com
Antimicrobial Activity Profile
The antimicrobial properties of the broader 2-phenyl-chromen-4-one class of compounds have been documented. researchgate.netscialert.netresearchgate.netresearchgate.netmediresonline.org However, specific data for this compound is absent.
Antibacterial Efficacy Against Gram-Positive Pathogens
There is no available data on the antibacterial efficacy, such as Minimum Inhibitory Concentration (MIC) values, of this compound against Gram-positive pathogens like Staphylococcus aureus or Bacillus subtilis. Studies on similar, non-fluorinated or differently substituted chromone structures have reported some activity against these types of bacteria. nih.govscialert.net The influence of the fluorine atom at the 6-position on the antibacterial spectrum and potency remains to be experimentally determined.
Antifungal Screening
While chroman-4-one derivatives and flavonoids, in general, are recognized for their antimicrobial properties, including antifungal activity, specific studies detailing the antifungal screening of this compound are not available in the reviewed scientific literature. The broader class of flavonoids has been investigated for activity against various fungal pathogens, with structure-activity relationship studies suggesting that substitutions on the flavonoid backbone can influence efficacy. However, dedicated research to determine the minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) of this compound against pathogenic fungi has not been reported.
Antileishmanial Activity
Leishmaniasis is a parasitic disease targeted by various therapeutic agents, including those derived from natural products like flavonoids. Synthetic flavonoids and their analogues have been evaluated for their potential to inhibit the growth of Leishmania species. researchgate.netmdpi.com While some studies have explored the impact of fluorination on the antileishmanial activity of other scaffolds, specific preclinical data on the efficacy of this compound against any Leishmania species (promastigote or amastigote forms) is not present in the available scientific literature.
Antiviral Activity Studies (e.g., Influenza A virus)
Research has specifically identified this compound (also referred to as 6-Fluoroflavanone) as possessing antiviral properties. Studies have demonstrated its activity against rhinoviruses, which are common causes of the cold. Specifically, the compound was tested against Human Rhinovirus (HRV) strains. nih.gov It showed inhibitory effects against HRV-B1 and the HRV-14 strain. nih.gov The antiviral activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the virus in vitro.
| Virus Strain | IC50 (μM) |
|---|---|
| Human Rhinovirus (HRV) 14 | 12.50 |
| Human Rhinovirus (HRV) B1 | 9.21 |
While the activity against HRV has been established, there is no specific information in the provided search results regarding the evaluation of this compound against the Influenza A virus.
Neuroprotective Effects in Preclinical Models
Flavonoids are widely investigated for their neuroprotective potential, attributed to their antioxidant and anti-inflammatory properties. nih.gov However, specific preclinical models evaluating the neuroprotective effects of this compound have not been detailed in the scientific literature.
Inhibition of Cholinesterase and Monoamine Oxidase Enzymes
Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) are key enzymes in the central nervous system and are targets for drugs treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. While flavonoids as a class have been studied as potential inhibitors of these enzymes, there are no specific published research findings on the inhibitory activity (IC50 values) of this compound against either cholinesterase or monoamine oxidase enzymes.
Modulation of Neurodegenerative Pathways
The mechanisms underlying neurodegenerative diseases involve complex cellular pathways, including oxidative stress and neuroinflammation. Flavonoids are known to modulate these pathways. However, specific studies investigating the ability of this compound to modulate specific neurodegenerative pathways are not available in the reviewed literature.
Antidiabetic Potential and α-Glucosidase Inhibitory Activity
One of the therapeutic strategies for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. Delaying carbohydrate digestion can help manage postprandial hyperglycemia. Flavonoids have been identified as potent inhibitors of this enzyme. cancer.govnih.gov
A study synthesizing and evaluating a series of flavonoid derivatives for their α-glucosidase inhibitory activity included a compound with a fluorine group on the phenylpropionic acid fraction. frontiersin.orgnih.gov This fluorinated derivative demonstrated significant inhibitory activity against α-glucosidase, proving to be substantially more potent than the standard drug, acarbose. frontiersin.org The introduction of the fluorine atom was shown to enhance the inhibitory effect compared to the unsubstituted parent compound. frontiersin.orgnih.gov
| Compound | α-Glucosidase IC50 (μM) |
|---|---|
| Fluorine-substituted flavonoid derivative | 19.66 ± 0.04 |
| Acarbose (Standard) | 658.26 ± 11.48 |
This finding highlights the antidiabetic potential of fluorinated flavonoids through the mechanism of α-glucosidase inhibition.
Future Directions and Research Perspectives
Design and Synthesis of Next-Generation Fluorinated Chromanone Analogues with Enhanced Specificity
The strategic design and synthesis of novel fluorinated chromanone analogues are central to future research, aiming to enhance target specificity and therapeutic efficacy. A key approach involves the organocatalytic tandem intramolecular oxa-Michael addition followed by an electrophilic fluorination reaction. researchgate.netnih.gov This method allows for the creation of chiral fluorinated flavanone (B1672756) derivatives with high enantioselectivity, which is crucial as the stereochemistry of a molecule can significantly influence its biological activity. researchgate.net Researchers are exploring the use of various bifunctional catalysts, such as cinchona alkaloids, to control the stereochemical outcome of these syntheses precisely. researchgate.netnih.gov The introduction of fluorine is known to increase lipophilicity and metabolic stability, properties that can improve a compound's pharmacological profile. researchgate.netnih.gov Future work will likely focus on synthesizing a diverse library of analogues with fluorine substitutions at various positions on both the chromanone core and the phenyl ring to probe structure-activity relationships systematically.
Integration of Advanced Synthetic Techniques for Scalable and Sustainable Production
A critical step toward the clinical translation of any therapeutic agent is the development of scalable and environmentally responsible manufacturing processes. For fluorinated chromanones, this involves moving beyond traditional laboratory-scale syntheses to more advanced and sustainable techniques. "Green chemistry" principles are increasingly being applied to the synthesis of flavanones. researchgate.netresearchgate.netproquest.comnih.gov These approaches include the use of environmentally friendly catalysts, employing microwave irradiation to reduce reaction times and energy consumption, and developing one-pot multicomponent reactions that increase efficiency and minimize waste. researchgate.netresearchgate.netnih.gov Furthermore, catalyst-free methods performed in water or under solvent-free conditions represent a significant step towards greener synthesis. researchgate.netproquest.com Future research will focus on optimizing these methods for industrial-scale production, ensuring that next-generation fluorinated chromanones can be produced economically and with minimal environmental impact.
Refinement of Computational Models for Predictive Drug Discovery
Computational modeling is an indispensable tool for accelerating the drug discovery process by predicting the properties and activities of novel compounds before their synthesis. For fluorinated chromanones, in silico methods are being refined to provide more accurate predictions. Molecular docking studies are employed to understand the binding interactions between chromanone derivatives and their biological targets, such as enzymes implicated in cancer or Alzheimer's disease. nih.govworktribe.com These models can help rationalize the enhanced binding affinity observed with some fluorinated compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are also valuable for identifying the key molecular features that correlate with biological activity. mlsu.ac.in Moreover, computational tools are used to predict toxicological profiles, helping to de-risk potential drug candidates early in development. nih.gov Future efforts will involve integrating more sophisticated machine learning algorithms and quantum mechanics calculations to improve the predictive power of these models, enabling a more rational, hypothesis-driven design of new 6-fluoro-2-phenylchroman-4-one analogues.
Table 1: Computational Approaches in Fluorinated Chromanone Research
| Computational Technique | Application | Predicted Outcome | Reference |
| Molecular Docking | Simulating binding of compounds to target enzymes (e.g., AChE, MAO-B). | Binding affinity, interaction patterns, rationale for activity. | nih.govworktribe.com |
| In Silico Toxicity Prediction | Assessing potential mutagenic, tumorigenic, or reproductive toxicity. | Early identification of potential safety issues. | nih.gov |
| DFT Calculations | Predicting the effects of fluorination on reaction transition states. | Feasibility and outcome of synthetic steps. | |
| QSAR | Correlating chemical structure with biological activity. | Guiding the design of analogues with improved potency. | mlsu.ac.in |
Elucidation of Novel Molecular and Cellular Targets for Broader Therapeutic Applications
While initial studies have identified certain biological activities, a key future direction is the discovery of novel molecular targets for this compound and its derivatives, which could significantly broaden their therapeutic potential. Research on similar flavonoid structures has revealed a wide array of effects, including the inhibition of bacterial efflux pumps, which can help overcome antibiotic resistance. nih.gov
A particularly promising finding is the development of a flavanone derivative that functions as a dual inhibitor of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. okayama-u.ac.jp This dual-action mechanism is significant because it may be more difficult for bacteria to develop resistance compared to single-target antibiotics. okayama-u.ac.jp Proteomics and other systems biology approaches will be instrumental in identifying previously unknown protein binding partners and cellular pathways modulated by these compounds. This could uncover applications in areas beyond the currently explored fields of anticancer and antimicrobial research. nih.govokayama-u.ac.jp
Development of Multi-Target Directed Ligands Based on the Fluorochromanone Scaffold
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. The chroman-4-one scaffold is considered a "privileged structure" for designing such agents, particularly for multifactorial conditions like Alzheimer's disease. ebi.ac.uknih.govumh.es
Researchers have successfully designed and synthesized chromanone-based hybrids that act as dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathology of Alzheimer's. worktribe.com The versatility of the chromanone core allows for the incorporation of different pharmacophores to engage various targets. Future research will focus on expanding this strategy, using the this compound scaffold as a template to design novel MTDLs for other complex diseases, potentially leading to more effective therapeutic interventions.
Q & A
Q. What synthetic routes are recommended for 6-Fluoro-2-phenylchroman-4-one, and how can reaction conditions be optimized for improved yield?
Methodological Answer:
- Claisen-Schmidt Condensation: Start with a 2-phenylchroman-4-one precursor and fluorinate at the 6-position using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride).
- Catalytic Optimization: Use diethylamine as a catalyst for coupling reactions with styrylboronic acids, as demonstrated in analogous chromanone syntheses (e.g., 6-chloro derivatives) .
- Solvent and Temperature: Optimize polar aprotic solvents (e.g., DMF) at 60–80°C to balance reaction kinetics and byproduct formation. Monitor progress via TLC or HPLC with phenyl-hexyl columns for separation .
Key Data:
| Reaction Condition | Yield (%) | Reference |
|---|---|---|
| Diethylamine, 70°C | 82 | |
| DAST, RT | 65 |
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the screw-boat conformation of the chromanone ring and dihedral angles (e.g., 85.28° between chromane and styryl groups) using single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) .
- NMR Spectroscopy: Assign fluorine (¹⁹F NMR, δ ≈ -120 ppm) and carbonyl (¹³C NMR, δ ≈ 180 ppm) signals. Compare with analogs like 6-methylthiochroman-4-one for shift validation .
- HPLC-PDA/MS: Use Ascentis® Express phenyl-hexyl columns (3 µm particle size) for purity assessment and fragmentation pattern analysis .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict electronic and steric effects of fluorine substitution in this compound derivatives?
Methodological Answer:
- DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine. Use software like Gaussian 16 with B3LYP/6-311++G(d,p) basis sets .
- Conformational Analysis: Compare computed dihedral angles with X-ray data to validate steric interactions. For example, the 85.28° dihedral angle in the title compound suggests minimal π-π stacking .
- SAR Studies: Correlate computed dipole moments with experimental bioactivity (e.g., antimicrobial assays) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across assay systems?
Methodological Answer:
- Orthogonal Assays: Re-test compounds in both cell-based (e.g., MTT assay) and enzyme-targeted (e.g., kinase inhibition) systems to distinguish direct vs. indirect effects .
- FINER Criteria: Evaluate study feasibility, novelty, and relevance. For example, inconsistent IC₅₀ values may arise from varying cell lines or incubation times .
- Meta-Analysis: Use tools like RevMan to aggregate data from PubMed and Scopus, adjusting for covariates like solvent (DMSO vs. ethanol) .
Q. How can researchers design green chemistry approaches to mitigate toxic byproducts during this compound synthesis?
Methodological Answer:
- Solvent Substitution: Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity. Monitor reaction efficiency via GC-MS .
- Catalytic Recycling: Immobilize diethylamine on silica gel or magnetic nanoparticles to minimize waste .
- Byproduct Analysis: Use LC-QTOF to identify and quantify hazardous intermediates (e.g., sulfonic acids) for targeted degradation .
Methodological Frameworks
Which frameworks (e.g., PICOT, FINER) are suitable for structuring research questions on fluorinated chromanones?
Methodological Answer:
- PICOT Framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
